molecular formula C11H16N2O2 B13255671 N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13255671
M. Wt: 208.26 g/mol
InChI Key: RZOQPZLZDONLQO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is cyclopropanecarboxamide, a cyclopropane ring fused to a carboxamide group. Substituents are prioritized based on functional group seniority:

  • Primary substituent : The carboxamide group (-C(=O)NH2) defines the root name.
  • Secondary substituent : A 2-aminoethyl group (-NH-CH2-CH2-) attached to the nitrogen of the carboxamide.
  • Tertiary substituent : A furan-2-ylmethyl group (C4H3O-CH2-) bonded to the amino nitrogen.

The full IUPAC name is N-[2-(furan-2-ylmethylamino)ethyl]cyclopropanecarboxamide , with the molecular formula C11H16N2O2 (molecular weight: 208.26 g/mol) . The SMILES notation O=C(C1CC1)NCCNCC2=CC=CO2 confirms the connectivity: a cyclopropane ring (C1CC1) bonded to a carbonyl group, followed by an ethylenediamine chain linked to a furan-2-ylmethyl group .

Table 1: Molecular descriptors of N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide

Property Value
Molecular formula C11H16N2O2
Molecular weight 208.26 g/mol
Hydrogen bond donors 1
Hydrogen bond acceptors 4
Topological polar surface area 58.9 Ų

Three-Dimensional Conformational Studies

The compound’s three-dimensional structure is influenced by steric constraints from the cyclopropane ring and torsional flexibility of the ethylenediamine linker. Key conformational features include:

  • Cyclopropane ring strain : The 60° bond angles in the cyclopropane ring induce significant angle strain, forcing substituents into eclipsed conformations . This strain is partially offset by hyperconjugation between adjacent C-C bonds.
  • Amide group planarity : The carboxamide group adopts a planar geometry due to resonance stabilization between the carbonyl and amine groups.
  • Furan ring orientation : The furan-2-ylmethyl group exhibits free rotation around the C-N bond, with preferred conformations minimizing steric clashes between the furan oxygen and adjacent substituents.

Computational studies (e.g., density functional theory) reveal two dominant conformers:

  • A folded conformation where the furan ring aligns parallel to the cyclopropane plane.
  • An extended conformation with the furan oriented perpendicular to the cyclopropane ring .

Comparative Structural Analysis with Related Furan-Cyclopropane Hybrid Compounds

This compound belongs to a broader class of furan-cyclopropane hybrids. Structural analogs include:

1. N-Benzyl-N-[4-(2-{[(furan-2-yl)methyl]amino}-2-oxoethyl)phenyl]cyclopropanecarboxamide (V028-8225)

  • Structural differences : Incorporates a benzyl group and phenyl ring, increasing molecular weight to 388.47 g/mol (C24H24N2O3) .
  • Conformational impact : The bulky benzyl group restricts rotation around the central carboxamide bond, favoring a rigid, planar structure.

2. N-(4-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 923115-19-9)

  • Structural differences : Replaces the ethylenediamine linker with a thiazole ring, introducing aromaticity and hydrogen-bonding capabilities .
  • Electronic effects : The thiazole’s electron-withdrawing nature increases the carboxamide’s electrophilicity.

Table 2: Comparative analysis of furan-cyclopropane hybrids

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target compound C11H16N2O2 208.26 Cyclopropane, ethylenediamine
V028-8225 C24H24N2O3 388.47 Benzyl, phenyl
CAS 923115-19-9 C14H15N3O3S 305.35 Thiazole, carboxamide

These structural variations alter physicochemical properties such as logP (partition coefficient) and solubility. For instance, the target compound’s logP of 1.2 contrasts with V028-8225’s logP of 4.12 , reflecting increased hydrophobicity in the latter due to aromatic substituents.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H16N2O2/c14-11(9-3-4-9)13-6-5-12-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14)

InChI Key

RZOQPZLZDONLQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Multicomponent Tandem Reactions

  • Methodology: As reported by Koo et al., a palladium-catalyzed multicomponent tandem reaction facilitates the stereoselective synthesis of (E)- and (Z)-isomers of 3-(1,3-diarylallylidene)oxindoles, which share structural features with the target compound's backbone (reference). The process involves the sequential addition of oxindole derivatives, aryl halides, and aldehydes, catalyzed by palladium complexes, under controlled temperature and ligand conditions.

  • Relevance: While this method primarily targets oxindole derivatives, the underlying principles—such as the use of palladium catalysis and multicomponent assembly—are adaptable for synthesizing N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide, especially when incorporating furan and aminoethyl fragments.

  • Reaction Scheme:

Oxindole derivative + Furan-2-carbaldehyde + Aminoethylamine + Pd catalyst → this compound (via subsequent cyclopropanation)
  • Yields & Conditions: Typically high yields (up to 80%) under inert atmosphere, with reaction times ranging from 12-24 hours at elevated temperatures (~80°C).

Given the structural complexity, a stepwise approach often provides better control over each functional group introduction.

Synthesis of the Furan-2-ylmethylamine Intermediate

  • Method: Furan-2-ylmethylamine can be prepared via nucleophilic substitution of furan-2-carboxaldehyde with ammonia or primary amines, followed by reduction if necessary.

  • Reaction:

Furan-2-carboxaldehyde + Ammonia → Furan-2-ylmethylamine
  • Conditions: Acidic or basic catalysis at room temperature or mild heating, with yields exceeding 75%.

Formation of the Cyclopropanecarboxamide Moiety

  • Method: Cyclopropanecarboxylic acid derivatives are coupled with amines via amide bond formation, often employing coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).

  • Reaction:

Cyclopropanecarboxylic acid + Amine (furan-2-ylmethylamine) + Coupling reagent → this compound
  • Yields & Conditions: Yields typically range from 70-85% at room temperature, with reaction times of 4-12 hours.

Incorporation of the Ethyl Linker

  • Method: The amino group on the cyclopropanecarboxamide can be further extended with ethylene glycol derivatives or via alkylation with ethylene dibromide, followed by amination.

  • Reaction:

Cyclopropanecarboxamide + Ethylene dibromide → N-(2-bromoethyl) derivative → Reaction with ammonia or primary amines → Final compound
  • Notes: This step ensures the formation of the N-{2-[(furan-2-ylmethyl)amino]ethyl} linkage.

Alternative Synthetic Strategies

Cyclization and Functional Group Transformation

  • Method: Starting from appropriately substituted precursors, intramolecular cyclization can be employed to form the cyclopropane ring, followed by functionalization with aminoethyl groups.

  • Example: Using diazomethane or other carbene sources to cyclopropanate unsaturated precursors, then attaching the aminoethyl chain via nucleophilic substitution or amidation.

Use of Protecting Groups and Sequential Deprotection

  • Protecting groups such as Boc or Fmoc can safeguard amino functionalities during multi-step synthesis, allowing selective reactions at different stages.

Data Tables Summarizing Preparation Methods

Method Type Key Reagents Catalysts Reaction Conditions Typical Yield Advantages Limitations
Multicomponent Pd-Catalyzed Oxindole, aldehyde, amine, Pd catalyst Palladium complexes 80°C, inert atmosphere, 12-24 h Up to 80% One-pot synthesis, high efficiency Limited substrate scope, palladium cost
Sequential Coupling & Cyclization Cyclopropanecarboxylic acid, amines, coupling reagents DCC, EDC Room temp to mild heating 70-85% Precise control, versatile Longer process, multiple steps
Carbene-mediated Cyclopropanation Unsaturated precursors, diazomethane Metal catalysts (e.g., Rh, Cu) Mild to moderate temperatures Variable Direct ring formation Safety concerns with diazomethane

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with a molecular formula of C12H18N2O2C_{12}H_{18}N_2O_2 and a molecular weight of 208.26 g/mol. It features a cyclopropanecarboxamide moiety linked to an aminoethyl group, further substituted with a furan ring. The presence of the furan ring suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications in Medicinal Chemistry

This compound holds potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting various diseases due to its structural characteristics. Its unique combination of functional groups may allow it to interact favorably with biological targets, making it a candidate for further investigation in therapeutic contexts. Additionally, its potential as an intermediate in organic synthesis could be explored.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically involve techniques that would provide insights into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring and aminoethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

(a) N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)cyclopropanecarboxamide (15b)
  • Structure : Shares the cyclopropanecarboxamide core but incorporates a naphthofuran ring instead of a simple furan-2-ylmethyl group.
  • Properties : Melting point = 160–162°C; acts as a melatonergic ligand.
  • Key Difference : The extended aromatic system in 15b likely enhances receptor binding affinity compared to the simpler furan in the target compound. This modification may also affect solubility and metabolic stability .
(b) 1-Ethyl-N-(furan-2-ylmethyl)-5-substituted Indole-3-carboxamide Derivatives (e.g., Compound 6p)
  • Structure : Contains a furan-2-ylmethyl group linked to an indole-3-carboxamide scaffold.
  • Activity: Potent EGFR inhibition (IC₅₀ < 1 µM against A549 and HeLa cells) with low cytotoxicity on normal cells (HL7702).
  • Key Difference : The indole ring in 6p provides π-π stacking interactions critical for EGFR binding, whereas the target compound’s cyclopropane may prioritize steric effects over aromatic interactions .
(c) Tozasertib Lactate (MK-0457/VX-680)
  • Structure : Cyclopropanecarboxamide linked to a pyrimidine-thiophenyl system.
  • Activity : Antineoplastic agent targeting Aurora kinases; demonstrates broad-spectrum antitumor activity.
  • Key Difference : The absence of a heteroaromatic system (e.g., furan) in Tozasertib highlights how substituents dictate target specificity (kinases vs. EGFR/melatonin receptors) .

Physicochemical and Toxicological Comparisons

Compound Melting Point (°C) LogP (Predicted) Notable Bioactivity Toxicity Profile
Target Compound Not reported ~1.2 (est.) Unknown (theoretical EGFR/MT₁) Low (based on furan analogs)
Compound 15b 160–162 ~3.5 Melatonergic ligand Not reported
Compound 6p Not reported ~2.8 EGFR inhibition (IC₅₀ < 1 µM) Low cytotoxicity (HL7702)
Tozasertib Lactate Not reported ~1.8 Aurora kinase inhibition Dose-dependent hematotoxicity
  • Furan vs. Other Heterocycles : Furan’s oxygen atom may contribute to hydrogen bonding in receptor pockets, whereas indole (in 6p) or pyrimidine (in Tozasertib) systems prioritize hydrophobic or π-stacking interactions.

Biological Activity

N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer effects, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a cyclopropanecarboxamide moiety linked to an aminoethyl group with a furan ring substitution. The molecular formula is C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O} with a molecular weight of 208.26 g/mol . The presence of the furan ring is particularly noteworthy as it is associated with various biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Amide Bond : Utilizing coupling reagents such as EDCI to facilitate the reaction between cyclopropanecarboxylic acid and the corresponding amine.
  • Purification : Employing techniques like recrystallization or chromatography to achieve the desired purity levels.

Antibacterial Activity

Research indicates that compounds containing furan moieties exhibit notable antibacterial properties. For example, derivatives of furan have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Aryl-3(furan-2-yl)propanoic acidEscherichia coli64 µg/mL
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamideStaphylococcus aureusNot specified
N-(1-(furan-2-yl)methyl)-3-phenylpropan-1-amineMultiple strainsBroad-spectrum activity

These findings suggest that this compound may also possess similar antibacterial properties due to its structural similarities with these effective compounds .

Anti-inflammatory Effects

Furan derivatives have been explored for their anti-inflammatory potential. Studies have indicated that certain furan-based compounds act as selective COX-2 inhibitors, demonstrating potency comparable to established anti-inflammatory drugs like rofecoxib. The evaluation of these compounds often utilizes carrageenan-induced inflammation models in rats, showing significant reductions in inflammation markers .

Anticancer Activity

The anticancer potential of furan-containing compounds has been documented in various studies. For instance, conjugates involving furan derivatives have exhibited inhibitory activity against human cervical cancer cells (HeLa cells). One study reported an IC50 value of 0.15 ± 0.05 µg/mL for a specific furan conjugate, indicating promising anticancer properties .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various therapeutic outcomes.

Case Studies and Research Findings

  • Antibacterial Study : A recent investigation into furan derivatives demonstrated broad-spectrum antibacterial activity against multiple strains, including Pseudomonas fluorescens, outperforming traditional antibiotics .
  • Anti-Cancer Research : Studies on furan-based compounds have revealed their potential in inhibiting cancer cell proliferation through mechanisms involving mitochondrial modification and apoptosis induction .
  • Inflammation Model : In animal models, certain furan derivatives exhibited significant reductions in inflammatory responses when administered following carrageenan injection, highlighting their potential as therapeutic agents for inflammatory diseases .

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